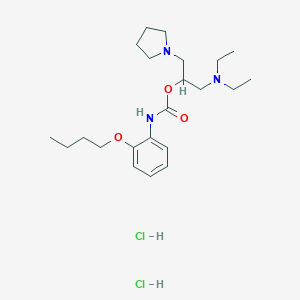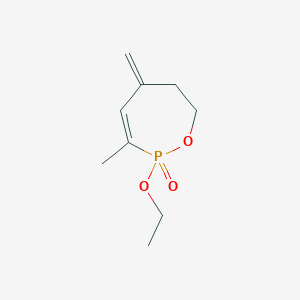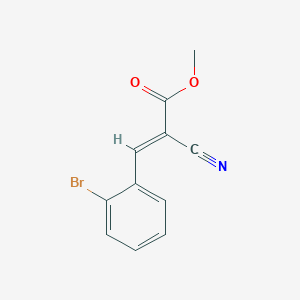![molecular formula C19H27N5O4 B012347 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione CAS No. 102212-57-7](/img/structure/B12347.png)
9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione, also known as HPP-0001, is a purine derivative that has been extensively studied for its potential therapeutic applications. HPP-0001 is a potent inhibitor of the enzyme cyclic adenosine monophosphate (cAMP) phosphodiesterase, which plays a crucial role in regulating intracellular levels of cAMP.
Mecanismo De Acción
The mechanism of action of 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione involves the inhibition of cAMP phosphodiesterase, which leads to an increase in intracellular levels of cAMP. This increase in cAMP has several downstream effects, including the activation of protein kinase A (PKA) and the regulation of gene expression. The activation of PKA leads to the phosphorylation of several proteins, which can affect cellular processes such as metabolism, ion transport, and cell proliferation.
Efectos Bioquímicos Y Fisiológicos
9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione has also been shown to improve cardiac function in animal models of heart failure and hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione in lab experiments include its potency and specificity for cAMP phosphodiesterase. 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione is also relatively stable and can be easily synthesized in the lab. However, the limitations of using 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione in lab experiments include its potential toxicity and the need for specialized equipment and expertise to synthesize and handle the compound.
Direcciones Futuras
There are several future directions for the study of 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione. One area of research is the development of more potent and selective inhibitors of cAMP phosphodiesterase. Another area of research is the investigation of the potential use of 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione in combination with other drugs for the treatment of cancer, inflammation, and cardiovascular diseases. Additionally, the potential use of 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease warrants further investigation.
Métodos De Síntesis
The synthesis of 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione involves several steps, including the reaction of 8-hydroxyguanine with hexylmagnesium bromide, followed by the reaction of the resulting compound with propylmagnesium bromide. The product of this reaction is then subjected to a series of reactions to yield 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione. The synthesis of 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione has been studied for its potential use in treating cardiovascular diseases such as hypertension and heart failure.
Propiedades
Número CAS |
102212-57-7 |
|---|---|
Nombre del producto |
9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione |
Fórmula molecular |
C19H27N5O4 |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
9-hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione |
InChI |
InChI=1S/C19H27N5O4/c1-5-7-8-9-11-23-15(25)12(10-6-2)16(26)24-13-14(20-18(23)24)21(3)19(28)22(4)17(13)27/h25H,5-11H2,1-4H3 |
Clave InChI |
WNWYBHYGOZWGLZ-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C(=C(C(=O)N2C1=NC3=C2C(=O)N(C(=O)N3C)C)CCC)O |
SMILES canónico |
CCCCCCN1C(=C(C(=O)N2C1=NC3=C2C(=O)N(C(=O)N3C)C)CCC)O |
Sinónimos |
Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 9-hexyl-6-hydroxy-1,3-dimethyl-7-propyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



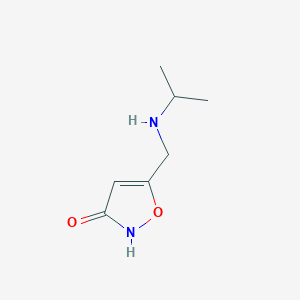
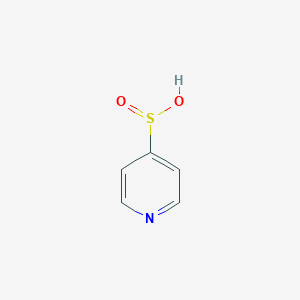
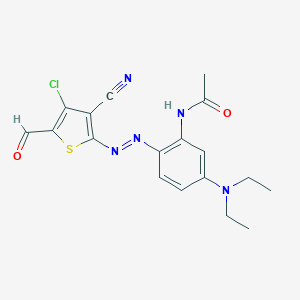
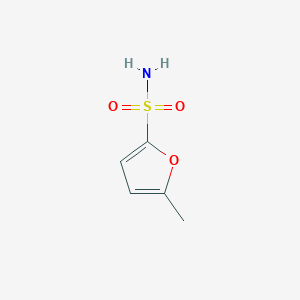
![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12278.png)
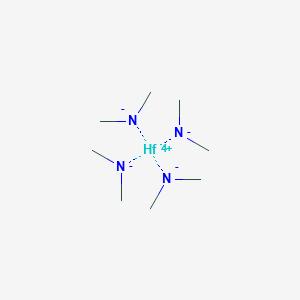
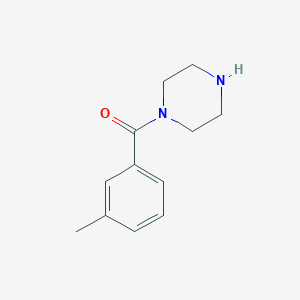
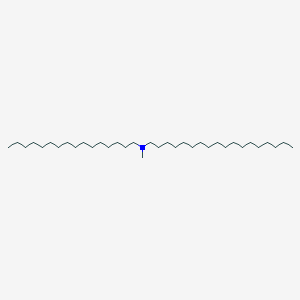
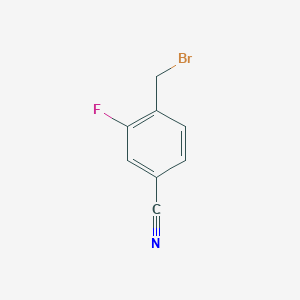
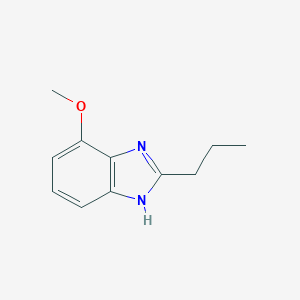
![(3S,8S,9S,10R,11S,13R,14S,17S)-3,11-dihydroxy-17-(2-hydroxyacetyl)-10-methyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-13-carbaldehyde](/img/structure/B12293.png)
